Bis-(2-piperidinoethyl)ether Dihydrochloride (BPEE Dihydrochloride)
Description
Bis-(2-piperidinoethyl)ether Dihydrochloride (BPEE Dihydrochloride, CAS 104032-34-0) is a synthetic organic compound featuring two piperidine rings connected by an ether linkage, with each nitrogen atom protonated as a dihydrochloride salt. Its molecular formula is C₁₄H₂₈Cl₂N₂O, and it has a molecular weight of 323.29 g/mol . The compound is primarily utilized as a pharmaceutical impurity reference standard to ensure quality control during drug manufacturing. Its structural features, including the ether bridge and piperidine moieties, influence its physicochemical properties, such as solubility and stability, which are critical for analytical applications.
Properties
CAS No. |
104032-34-0 |
|---|---|
Molecular Formula |
C14H30Cl2N2O |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-[2-(2-piperidin-1-ylethoxy)ethyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C14H28N2O.2ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;;/h1-14H2;2*1H |
InChI Key |
WSGXOAYUQNXYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOCCN2CCCCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-piperidinoethyl)ether Dihydrochloride typically involves the reaction of piperidine with ethylene oxide to form 2-(2-piperidinoethyl)ether. This intermediate is then reacted with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for Bis-(2-piperidinoethyl)ether Dihydrochloride are not extensively documented in the public domain. the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis-(2-piperidinoethyl)ether Dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of Bis-(2-piperidinoethyl)ether.
Reduction: The base form of Bis-(2-piperidinoethyl)ether.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Bis-(2-piperidinoethyl)ether Dihydrochloride has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Structural Analogues: Piperidine-Based Compounds
1,2-Dipiperidinoethane (DPE)
- CAS : 1932-04-3
- Molecular Formula : C₁₂H₂₄N₂
- Key Differences : DPE lacks the ether oxygen present in BPEE Dihydrochloride, instead featuring a direct ethane bridge between piperidine rings. This structural variation reduces polarity and may alter solubility profiles.
- Applications : Used as a research chemical, unlike BPEE Dihydrochloride, which serves as a reference standard .
2-(2-Piperidinoethoxy)ethanol Hydrochloride
- CAS : 87630-97-5
- Molecular Formula: C₉H₂₀ClNO₂
- Key Differences: Incorporates a terminal ethanol group, enhancing hydrophilicity compared to BPEE Dihydrochloride.
- Applications : Similar use as a pharmaceutical impurity standard but with distinct chromatographic behavior due to the hydroxyl group .
Functional Analogues: Dihydrochloride Salts in Therapeutics
Octenidine Dihydrochloride
- CAS : 71251-02-0
- Molecular Formula : C₃₆H₆₂Cl₂N₄O₂
- Key Differences : A bis-pyridinium compound with broad-spectrum antimicrobial activity , unlike BPEE Dihydrochloride, which lacks therapeutic indications. Octenidine’s mechanism involves disrupting microbial membranes .
- Efficacy : Demonstrated potent activity against Enterococcus faecalis biofilms (MIC: 0.25–1 μg/mL) .
Vanoxerine Dihydrochloride
- CAS : 110325-70-9
- Molecular Formula : C₂₃H₃₀Cl₂N₂O
- Key Differences: A CDK2/4/6 inhibitor with anticancer properties, showing IC₅₀ values of 3.79–4.04 μM in hepatocellular carcinoma cells .
Capmatinib Dihydrochloride
- CAS : 1160942-37-8
- Molecular Formula : C₂₃H₃₀Cl₂N₆O₂
- Key Differences: A MET kinase inhibitor with pH-dependent solubility and polymorphic solid-state properties. BPEE Dihydrochloride lacks such complexity in its non-chiral structure .
Physicochemical and Toxicological Comparison
Bis(2-chloroethyl)ether (BCEE)
- CAS : 111-44-4
- Molecular Formula : C₄H₈Cl₂O
- Key Differences: Despite naming similarities, BCEE is a toxic solvent with carcinogenic properties (IARC Group 2B). BPEE Dihydrochloride’s piperidine groups reduce electrophilicity and toxicity compared to BCEE’s reactive chloroethyl groups .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | CAS | Molecular Weight | Key Structural Features | Primary Application |
|---|---|---|---|---|
| BPEE Dihydrochloride | 104032-34-0 | 323.29 g/mol | Ether-linked piperidines, HCl | Pharmaceutical reference |
| 1,2-Dipiperidinoethane | 1932-04-3 | 196.34 g/mol | Ethane-linked piperidines | Research chemical |
| Octenidine Dihydrochloride | 71251-02-0 | 677.79 g/mol | Bis-pyridinium, HCl | Antimicrobial agent |
| Vanoxerine Dihydrochloride | 110325-70-9 | 429.40 g/mol | Aryl piperazine, HCl | Anticancer (CDK inhibitor) |
Table 2: Pharmacological and Toxicological Data
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing BPEE Dihydrochloride with high purity, and how can researchers validate its chemical identity?
- Methodological Answer : Synthesis typically involves alkylation or etherification reactions, followed by dihydrochloride salt formation. Key steps include:
- Using anhydrous conditions to prevent hydrolysis of intermediate products .
- Characterization via nuclear magnetic resonance (NMR) to confirm the piperidine and ether linkages, and X-ray crystallography for structural elucidation .
- Purity validation using high-performance liquid chromatography (HPLC) with UV detection, targeting ≥98% purity .
Q. Which analytical techniques are critical for assessing the stability of BPEE Dihydrochloride under varying environmental conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition profiles .
- Dynamic vapor sorption (DVS) to study hygroscopicity, as dihydrochloride salts may degrade in high humidity .
- Accelerated stability studies (40°C/75% RH for 6 months) to simulate long-term storage conditions, with HPLC monitoring for degradation products .
Advanced Research Questions
Q. How can researchers address contradictions in toxicological data for BPEE Dihydrochloride, such as discrepancies in reported LD₅₀ values?
- Methodological Answer :
- Conduct a systematic literature review using inclusion criteria similar to ATSDR’s framework (e.g., species, route of exposure, endpoints) to standardize data comparison .
- Perform meta-analyses to quantify heterogeneity across studies, adjusting for variables like dosage form (e.g., aqueous vs. lipid-based formulations) .
- Validate findings using in vitro models (e.g., hepatic microsomes for metabolic profiling) to identify species-specific metabolic pathways that may explain variability .
Q. What experimental designs are optimal for investigating the interaction of BPEE Dihydrochloride with biomolecular targets, such as enzymes or receptors?
- Methodological Answer :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and thermodynamics .
- Molecular docking simulations to predict binding modes, followed by site-directed mutagenesis to validate critical residues in target proteins .
- Kinetic assays (e.g., fluorometric or spectrophotometric) to assess inhibition constants (Kᵢ) and mechanism of action (competitive vs. allosteric) .
Q. How can researchers prioritize data gaps in BPEE Dihydrochloride’s toxicokinetic profile, such as incomplete understanding of its distribution in neural tissues?
- Methodological Answer :
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate tissue-specific distribution from existing plasma concentration data .
- Employ radiolabeled analogs (e.g., ¹⁴C-BPEE Dihydrochloride) in autoradiography studies to map tissue penetration in rodent models .
- Prioritize studies on blood-brain barrier (BBB) permeability using in vitro models like MDCK-MDR1 cells .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in BPEE Dihydrochloride toxicity studies?
- Methodological Answer :
- Probit analysis for calculating LD₅₀/LC₅₀ values with 95% confidence intervals .
- Benchmark dose (BMD) modeling to identify lower confidence limits of adverse effects, reducing reliance on threshold assumptions .
- Multivariate regression to adjust for confounding factors (e.g., animal weight, sex-specific metabolic differences) .
Q. How can researchers ensure reproducibility in studies investigating BPEE Dihydrochloride’s biological activity?
- Methodological Answer :
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
- Use reference standards from accredited suppliers (e.g., NIST-traceable materials) to calibrate instruments .
- Report experimental conditions in detail (e.g., solvent pH, temperature) to mitigate variability in bioactivity assays .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
